molecular formula C20H14ClF3N2O5S B12332319 4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide

4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide

Cat. No.: B12332319
M. Wt: 486.8 g/mol
InChI Key: PPKNTGHPZNLOFG-UHFFFAOYSA-N
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Description

4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide typically involves multiple steps, including halogenation, etherification, and amide formationThe final step involves the formation of the benzamide structure through a reaction with a suitable amine and sulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[5-Chloro-6-(2,5-difluorophenoxy)-3-pyridinyl]-2-fluoro-5-methoxy-N-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. This can result in various biological effects, depending on the specific target and context .

Properties

Molecular Formula

C20H14ClF3N2O5S

Molecular Weight

486.8 g/mol

IUPAC Name

4-[5-chloro-6-(2,5-difluorophenoxy)pyridin-3-yl]-2-fluoro-5-methoxy-N-methylsulfonylbenzamide

InChI

InChI=1S/C20H14ClF3N2O5S/c1-30-17-8-13(19(27)26-32(2,28)29)16(24)7-12(17)10-5-14(21)20(25-9-10)31-18-6-11(22)3-4-15(18)23/h3-9H,1-2H3,(H,26,27)

InChI Key

PPKNTGHPZNLOFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CC(=C(N=C2)OC3=C(C=CC(=C3)F)F)Cl)F)C(=O)NS(=O)(=O)C

Origin of Product

United States

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